3-(Thian-4-yl)azetidine;hydrochloride
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Overview
Description
3-(Thian-4-yl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the thian-4-yl group adds further complexity and potential functionality to the molecule.
Mechanism of Action
Target of Action
The primary target of 3-(Thian-4-yl)azetidine;hydrochloride is the P2X7 receptor in the BV-2 mouse microglial cell line . The P2X7 receptor plays a crucial role in ATP-induced activation of NFAT and MAPK pathways .
Mode of Action
This compound interacts with its target, the P2X7 receptor, and suppresses ATP-induced TNF-α release from BV-2 microglia . This suggests that the compound may inhibit the stimulation of the P2X7 receptor .
Biochemical Pathways
The compound affects the ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor . It also inhibits an ATP-induced increase in iNOS protein and ERK phosphorylation .
Result of Action
This compound has been shown to have neuroprotective effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulating iNOS, HYOUP1, and MMP-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)azetidine;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the thian-4-yl group. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions. The thian-4-yl group can be introduced through nucleophilic substitution reactions, where a suitable thian-4-yl precursor reacts with the azetidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-4-yl)azetidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thian-4-yl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring or the thian-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3-(Thian-4-yl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of azetidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with biological activity.
Azetidine-3-one: A structurally related compound used in organic synthesis.
Thian-4-yl derivatives: Compounds containing the thian-4-yl group with different core structures.
Uniqueness
3-(Thian-4-yl)azetidine;hydrochloride is unique due to the combination of the azetidine ring and the thian-4-yl group, which imparts distinct chemical and biological properties
Biological Activity
3-(Thian-4-yl)azetidine;hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring fused with a thian (thiophene) moiety. The presence of sulfur in the thian ring contributes to the compound's unique chemical properties, influencing its biological activities.
1. Antimicrobial Activity
Research indicates that thiazole and thian derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Thian-4-yl)azetidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thian Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-(Thian-4-yl)azetidine | Staphylococcus aureus | 1.5 μg/mL |
Escherichia coli | 2.0 μg/mL | |
Pseudomonas aeruginosa | 3.0 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of thian derivatives has been explored in various studies. For example, azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells.
Case Study: Anticancer Activity in MCF-7 Cells
In a study evaluating the cytotoxicity of several azetidine derivatives, 3-(Thian-4-yl)azetidine showed an IC50 value of approximately 10 μM against MCF-7 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics.
Table 2: Anticancer Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
3-(Thian-4-yl)azetidine | MCF-7 | 10 |
HeLa | 15 | |
A549 | 12 |
These results highlight the potential of thian-containing azetidines as anticancer agents.
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, research has indicated that compounds with a similar structure exhibit anti-inflammatory effects. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines.
Research Findings:
A study demonstrated that thian derivatives could reduce the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting their potential use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate solubility in organic solvents with potential for oral bioavailability. Toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.
Properties
IUPAC Name |
3-(thian-4-yl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNZMFLOFCOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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